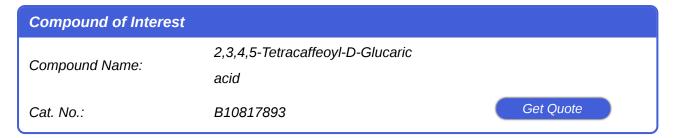


Application Notes and Protocols for DPPH Radical Scavenging Assay of Plant Extracts

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid method for evaluating the antioxidant capacity of plant extracts and other chemical compounds.[1][2] This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical, thus neutralizing it.[3] The reduction of the DPPH radical is visually apparent as the deep purple color of the DPPH solution fades to a pale yellow, a change that can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][3] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound present in the plant extract.[1]

Experimental Protocol

This protocol provides a detailed methodology for determining the DPPH radical scavenging activity of plant extracts.

- 1. Materials and Equipment
- Chemicals:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl)[1][2]



- Spectrophotometric grade methanol or ethanol[1][2]
- Plant extracts to be tested
- Positive control: Ascorbic acid or Trolox[1]
- Distilled water
- Equipment:
 - UV-Vis Spectrophotometer capable of reading at 517 nm[1][2]
 - Cuvettes or 96-well microplates[1][2]
 - Adjustable micropipettes[1][2]
 - Vortex mixer
 - Analytical balance
 - Volumetric flasks and other standard laboratory glassware
 - Aluminum foil
- 2. Reagent Preparation
- DPPH Stock Solution (0.1 mM):
 - Accurately weigh 3.94 mg of DPPH powder using an analytical balance.
 - Dissolve the DPPH powder in 100 mL of methanol or ethanol in a volumetric flask.
 - Mix the solution thoroughly until all the DPPH is dissolved.
 - Wrap the flask with aluminum foil to protect the solution from light, as DPPH is lightsensitive.[1]
 - This stock solution should be freshly prepared for optimal results.[1]



Plant Extract Stock Solution:

- Dissolve a known weight of the dried plant extract in a suitable solvent (e.g., methanol, ethanol, or distilled water) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
- Ensure the extract is fully dissolved. Sonication may be used if necessary.
- Working Concentrations of Plant Extracts:
 - From the stock solution, prepare a series of dilutions to obtain different concentrations for testing (e.g., 10, 25, 50, 100, 200 μg/mL).
 - Use the same solvent as the stock solution for dilutions.
- Positive Control Solution (e.g., Ascorbic Acid):
 - Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in the same solvent used for the plant extracts.
 - Prepare a series of working concentrations from the stock solution, similar to the plant extracts.
- 3. Assay Procedure (Microplate Method)
- Control (Blank): Add 100 μL of the solvent (e.g., methanol) and 100 μL of the DPPH solution to a well. This will be your control reading (A_control).
- Sample: Add 100 μ L of each plant extract dilution to separate wells. Then, add 100 μ L of the DPPH solution to each of these wells.
- Positive Control: Add 100 μ L of each ascorbic acid dilution to separate wells. Then, add 100 μ L of the DPPH solution to each of these wells.
- Sample Blank: In separate wells, add 100 μ L of each plant extract dilution and 100 μ L of the solvent (without DPPH) to account for any background absorbance from the extract itself.



- Mixing and Incubation: Mix the contents of each well thoroughly. Incubate the microplate in the dark at room temperature for 30 minutes.[3][4] The incubation time can be adjusted based on the reaction kinetics of the specific extracts.[1]
- Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.[3][4]

Data Presentation and Analysis

1. Calculation of Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula: [2]

% Scavenging Activity = [(A control - A sample) / A control] * 100

Where:

- A control is the absorbance of the control (DPPH solution without the extract).
- A sample is the absorbance of the sample (DPPH solution with the plant extract).
- 2. IC50 Determination

The IC50 (half-maximal inhibitory concentration) value is the concentration of the plant extract required to scavenge 50% of the DPPH radicals.[5][6]

- Plot a graph with the percentage of scavenging activity on the Y-axis and the corresponding plant extract concentrations on the X-axis.[2]
- From the graph, determine the concentration of the extract that corresponds to 50% scavenging activity. This can be done using linear regression analysis from the doseresponse curve.
- 3. Summary of Quantitative Data

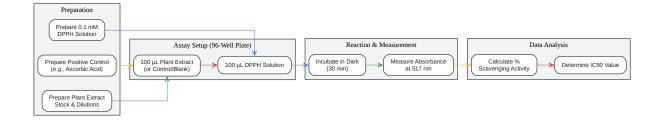
The results should be summarized in a clear and structured table for easy comparison of the antioxidant potential of different plant extracts.



Plant Extract Sample	IC50 Value (μg/mL)	Standard Deviation
Extract A	55.2	± 2.1
Extract B	78.9	± 3.5
Extract C	42.5	± 1.8
Ascorbic Acid (Control)	8.7	± 0.5

Visual Workflow of DPPH Assay

The following diagram illustrates the experimental workflow for the DPPH radical scavenging assay.



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Caption: Workflow of the DPPH radical scavenging assay.

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